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Compound of Interest

Compound Name:
6-Methoxy-1,2,3,4-

tetrahydrocarbazole

Cat. No.: B178529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the chemistry of 6-Methoxy-
1,2,3,4-tetrahydrocarbazole, a heterocyclic compound of significant interest in medicinal

chemistry and drug discovery. This document outlines its synthesis, chemical properties,

reactivity, and known biological activities, presenting data in a structured format to facilitate

research and development.

Physicochemical Properties
6-Methoxy-1,2,3,4-tetrahydrocarbazole is a tricyclic indole derivative. Its core structure is a

key pharmacophore found in numerous biologically active compounds.
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Property Value Reference

Molecular Formula C₁₃H₁₅NO [1]

Molecular Weight 201.26 g/mol [1]

IUPAC Name
6-methoxy-2,3,4,9-tetrahydro-

1H-carbazole
[1]

CAS Number 13070-45-6 [2]

Appearance Crystalline solid [3]

Melting Point
118-120 °C (for unsubstituted

1,2,3,4-tetrahydrocarbazole)
[4]

Spectroscopic Data
While a complete set of spectra for 6-Methoxy-1,2,3,4-tetrahydrocarbazole is not readily

available in the public domain, representative data for closely related derivatives are presented

below.

Table 2.1: ¹H NMR Data of N-Substituted 6-Methoxy-1,2,3,4-tetrahydrocarbazole Derivatives

(400 MHz, CDCl₃)

Compound δ (ppm)

6-Methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H-

carbazole-9-carboxamide

7.22 (d, J = 1.2 Hz, 1H), 7.11 (d, J = 8.4 Hz,

1H), 7.00 (dd, J = 8.4, 1.2 Hz, 1H), 3.85 (s, 3H),

3.04 (s, 6H), 2.79–2.64 (m, 4H), 1.90–1.85 (m,

4H)

6-Cyano-1-methoxy-N,N-dimethyl-1,2,3,4-

tetrahydro-9H-carbazole-9-carboxamide

7.83 (d, J = 1.2 Hz, 1H), 7.46 (dd, J = 8.4, 1.2

Hz, 1H), 7.26 (d, J = 8.4 Hz, 1H), 4.69 (t, J = 4.8

Hz, 1H), 3.42 (s, 3H), 3.17 (s, 3H), 2.86 (s, 3H),

2.73 (dt, J = 16.0, 5.2 Hz, 1H), 2.66–2.58 (m,

1H) 2.13–2.17 (m, 1H), 1.99–1.93 (m, 2H),

1.88–1.82 (m, 1H)
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Note: The ¹H NMR data for the parent 6-methoxy-1,2,3,4-tetrahydrocarbazole has been

reported to be consistent with its structure, though the specific shifts are not detailed in the

available literature.[5]

Table 2.2: ¹³C NMR Data of N-Substituted 6-Methoxy-1,2,3,4-tetrahydrocarbazole Derivatives

(100 MHz, CDCl₃)

Compound δ (ppm)

6-Methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H-

carbazole-9-carboxamide

154.8, 153.8, 131.2, 129.4, 114.0, 111.8, 110.0,

100.4, 55.8, 38.0, 23.2, 23.1, 22.8, 20.9

6-Cyano-1-methoxy-N,N-dimethyl-1,2,3,4-

tetrahydro-9H-carbazole-9-carboxamide

153.6, 137.2, 136.9, 127.4, 126.3, 124.6, 120.3,

116.0, 111.7, 103.8, 71.0, 57.0, 38.5, 37.0, 27.7,

20.8, 19.6

Table 2.3: Mass Spectrometry Data

Compound m/z

9-Acetyl-6-methoxy-1,2,3,4-tetrahydrocarbazole 243.31 (M⁺)

Synthesis
The most common and versatile method for the synthesis of 6-Methoxy-1,2,3,4-
tetrahydrocarbazole is the Fischer indole synthesis.

Fischer Indole Synthesis Workflow

p-Methoxyphenylhydrazine
+ Cyclohexanone

Acid Catalyst
(e.g., Acetic Acid, HCl)

Reflux

Reaction Start Hydrazone IntermediateStep 1 [3,3]-Sigmatropic
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tetrahydrocarbazole
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Detailed Experimental Protocol: Fischer Indole
Synthesis
This protocol is adapted from established procedures for the synthesis of substituted

tetrahydrocarbazoles.[6]

Materials:

p-Methoxyphenylhydrazine hydrochloride

Cyclohexanone

Glacial acetic acid

Methanol

Decolorizing carbon

Standard laboratory glassware for reflux and filtration

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of

p-methoxyphenylhydrazine hydrochloride (1 equivalent) and glacial acetic acid

(approximately 6 equivalents) is prepared.

Cyclohexanone (1 equivalent) is added to the stirred mixture.

The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, the mixture is cooled to room temperature and then poured

into a beaker containing ice-water with stirring, leading to the precipitation of the crude

product.

The solid is collected by vacuum filtration and washed with water, followed by a small

amount of cold 75% ethanol.
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The crude product is air-dried and then recrystallized from methanol, with the use of

decolorizing carbon to remove colored impurities.

The purified crystals of 6-Methoxy-1,2,3,4-tetrahydrocarbazole are collected by filtration

and dried under vacuum.

Chemical Reactivity
The 6-Methoxy-1,2,3,4-tetrahydrocarbazole scaffold is amenable to various chemical

transformations, allowing for the synthesis of a diverse library of derivatives.

N-Alkylation
The secondary amine in the pyrrole ring is a nucleophilic center and can be readily alkylated.

6-Methoxy-1,2,3,4-
tetrahydrocarbazole

Alkyl Halide (e.g., CH₃I)
Base (e.g., NaH, K₂CO₃)

Aprotic Solvent (e.g., DMF, THF)

Reacts with N-Alkyl-6-methoxy-1,2,3,4-
tetrahydrocarbazole

Yields

Click to download full resolution via product page

General Scheme for N-Alkylation

Experimental Protocol: N-Methylation (General Procedure)

This protocol is based on general methods for the N-alkylation of NH-containing heterocycles.

[7][8]

Materials:

6-Methoxy-1,2,3,4-tetrahydrocarbazole

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

Methyl iodide (CH₃I)

Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether or Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a stirred suspension of NaH (1.5 equivalents) in anhydrous THF at 0 °C under an inert

atmosphere, a solution of 6-Methoxy-1,2,3,4-tetrahydrocarbazole (1 equivalent) in

anhydrous THF is added dropwise.

The resulting mixture is stirred at 0 °C for 1 hour to ensure complete deprotonation.

Methyl iodide (1.5 equivalents) is then added to the reaction mixture at 0 °C.

The reaction is allowed to warm to room temperature and stirred overnight.

The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution.

The aqueous layer is separated and extracted with diethyl ether or ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the N-

methylated product.

Electrophilic Aromatic Substitution
The benzene ring of the tetrahydrocarbazole nucleus is activated towards electrophilic

substitution by the electron-donating methoxy group and the indole nitrogen. Reactions such as

halogenation, nitration, and Friedel-Crafts acylation are expected to occur primarily at the

positions ortho and para to the activating groups.

Bromination (Conceptual)
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Electrophilic bromination of 6-Methoxy-1,2,3,4-tetrahydrocarbazole is anticipated to yield a

mixture of brominated products, with substitution likely occurring at the 5- and 7-positions of the

carbazole ring system. The use of milder brominating agents and controlled reaction conditions

would be necessary to achieve regioselectivity and avoid over-bromination.[9]

Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction can be employed to introduce a formyl group onto the

tetrahydrocarbazole scaffold, typically at the electron-rich positions of the indole ring. The

reaction of N-substituted tetrahydrocarbazoles with the Vilsmeier reagent (POCl₃/DMF) can

lead to formylation at various positions, including the aromatic ring and the alicyclic part,

depending on the reaction conditions and the steric environment of the substrate.[4]

Biological and Pharmacological Significance
Derivatives of 6-Methoxy-1,2,3,4-tetrahydrocarbazole have emerged as promising

candidates in drug discovery, exhibiting a range of biological activities.

Anticancer Activity: Telomerase Inhibition
Certain tetrahydrocarbazole derivatives have been identified as potential anticancer agents

through their ability to inhibit telomerase.[10][11] Telomerase is an enzyme that is

overexpressed in many cancer cells and is responsible for maintaining the length of telomeres,

thus enabling cellular immortality. Inhibition of telomerase can lead to telomere shortening,

cellular senescence, and apoptosis in cancer cells.[12][13]
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Mechanism of Telomerase Inhibition

In silico docking studies have suggested that tetrahydrocarbazole-triazole hybrids can bind to

the active site of the human telomerase reverse transcriptase (hTERT) subunit, leading to the
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inhibition of its enzymatic activity.[11] This inhibition promotes cell cycle arrest, particularly in

the G2/M phase, and induces apoptosis in cancer cells.[10][11]

Serotonin Receptor Modulation
Derivatives of 1,2,3,4-tetrahydrocarbazole have been investigated as ligands for serotonin (5-

HT) receptors.[14] The serotonin receptor family is a major target for drugs treating a variety of

central nervous system disorders. The tetrahydrocarbazole scaffold can serve as a rigid analog

of tryptamine, the core structure of serotonin.
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Ligand Interaction with Serotonin Receptor

The binding of serotonin to its receptor, such as the 5-HT₃ receptor, involves key interactions

within an aromatic "box" in the binding site.[15] These include a cation-π interaction between

the protonated amine of the ligand and a tryptophan residue, as well as hydrogen bonding with

tyrosine residues. The rigid tetrahydrocarbazole scaffold can mimic these interactions, and

modifications to the methoxy group and other positions can modulate the affinity and selectivity

for different serotonin receptor subtypes.[15]

Conclusion
6-Methoxy-1,2,3,4-tetrahydrocarbazole is a valuable scaffold in synthetic and medicinal

chemistry. Its straightforward synthesis via the Fischer indole reaction and the potential for

diverse functionalization make it an attractive starting material for the development of novel

therapeutic agents. The demonstrated biological activities of its derivatives, particularly as

anticancer agents and modulators of serotonin receptors, highlight the importance of further

research into the chemistry and pharmacology of this compound and its analogs. This technical

guide serves as a foundational resource for scientists engaged in the exploration of the

therapeutic potential of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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